2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene

Catalog No.
S916751
CAS No.
900806-58-8
M.F
C26H16S2
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene

CAS Number

900806-58-8

Product Name

2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene

IUPAC Name

2,7-diphenyl-[1]benzothiolo[3,2-b][1]benzothiole

Molecular Formula

C26H16S2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C26H16S2/c1-3-7-17(8-4-1)19-11-13-21-23(15-19)27-26-22-14-12-20(16-24(22)28-25(21)26)18-9-5-2-6-10-18/h1-16H

InChI Key

SBJIDUSVEICMRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(S3)C5=C(S4)C=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(S3)C5=C(S4)C=C(C=C5)C6=CC=CC=C6

2,7-Diphenylbenzothieno[3,2-b] benzothiophene is a complex organic compound characterized by its unique molecular structure, which consists of fused aromatic rings containing sulfur. This compound is notable for its potential applications in organic electronics, particularly as a semiconductor material in organic field-effect transistors. The presence of multiple phenyl and thiophene groups contributes to its electronic properties, making it an attractive candidate for high-performance devices.

DPh-BTBT functions as a p-type organic semiconductor []. In OFETs, DPh-BTBT films act as the channel where charge carriers (holes) can move under the influence of an applied electric field. The extended conjugation and planar structure facilitate efficient hole transport within the DPh-BTBT molecules [].

  • Skin irritation: Organic compounds can irritate the skin upon contact.
  • Eye irritation: DPh-BTBT dust or vapor may irritate the eyes.
  • Inhalation hazard: Inhalation of dust or vapor should be avoided.
  • Environmental impact: The disposal of DPh-BTBT waste should follow proper procedures for organic materials.

The chemical behavior of 2,7-diphenylbenzothieno[3,2-b] benzothiophene includes various reactions that facilitate its synthesis and functionalization. Key reactions include:

  • Iodine-Mediated Sulfur Insertion: This method is often employed to synthesize related compounds and can be adapted for modifying the benzothieno structure .
  • Electrophilic Substitution: The aromatic nature of the compound allows for electrophilic aromatic substitution reactions, which can introduce various substituents on the phenyl groups.
  • Cross-Coupling Reactions: These reactions are useful for creating derivatives with different alkyl or aryl groups, enhancing solubility and electronic properties .

The synthesis of 2,7-diphenylbenzothieno[3,2-b] benzothiophene typically involves several steps:

  • Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives.
  • Phenyl Substitution: The introduction of phenyl groups at the 2 and 7 positions can be accomplished via electrophilic substitution or cross-coupling techniques.
  • Purification: Techniques such as sublimation or chromatography are used to purify the final product to obtain high purity levels suitable for electronic applications .

The primary applications of 2,7-diphenylbenzothieno[3,2-b] benzothiophene include:

  • Organic Field-Effect Transistors (OFETs): Its excellent charge transport properties make it suitable for use in OFETs, where it can achieve mobilities up to 2.0 cm²/V·s .
  • Organic Photovoltaics: Due to its semiconducting properties, it may also find applications in organic solar cells.
  • Sensors: The compound's electronic properties can be harnessed in sensor technology for detecting various chemical species.

Interaction studies involving 2,7-diphenylbenzothieno[3,2-b] benzothiophene primarily focus on its behavior in electronic devices. Research has shown that this compound interacts favorably with various dielectric materials in OFET configurations, enhancing device stability and performance under ambient conditions . Additionally, studies on charge carrier dynamics reveal insights into how modifications to the molecular structure can influence electronic interactions.

Several compounds share structural similarities with 2,7-diphenylbenzothieno[3,2-b] benzothiophene. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Benzothieno[3,2-b]thiopheneFewer phenyl groupsLower mobility but simpler synthesis
DithienobenzothiopheneContains additional thiophene unitsEnhanced solubility and stability
2,7-Diphenylbenzoselenopheno[3,2-b]benzoselenopheneSelenium instead of sulfurUnique optical properties

The uniqueness of 2,7-diphenylbenzothieno[3,2-b] benzothiophene lies in its balance of structural complexity and electronic performance. Its dual phenyl substitutions enhance charge transport while maintaining stability under operational conditions.

XLogP3

8.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene

Dates

Modify: 2023-08-16

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